molecular formula C12H11N5O B14170647 (2-amino-7H-purin-8-yl)(phenyl)methanol CAS No. 4460-09-7

(2-amino-7H-purin-8-yl)(phenyl)methanol

Cat. No.: B14170647
CAS No.: 4460-09-7
M. Wt: 241.25 g/mol
InChI Key: RIQYVAYEPWVCNL-UHFFFAOYSA-N
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Description

(2-amino-7H-purin-8-yl)(phenyl)methanol is a purine derivative characterized by a phenyl group and a hydroxymethyl (-CH2OH) substituent at the 8-position of the purine core.

Properties

CAS No.

4460-09-7

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

(2-amino-7H-purin-8-yl)-phenylmethanol

InChI

InChI=1S/C12H11N5O/c13-12-14-6-8-10(17-12)16-11(15-8)9(18)7-4-2-1-3-5-7/h1-6,9,18H,(H3,13,14,15,16,17)

InChI Key

RIQYVAYEPWVCNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=NC(=NC=C3N2)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-amino-7H-purin-8-yl)(phenyl)methanol typically involves the reaction of purine derivatives with phenylmethanol under specific conditions. One common method involves the use of a purine derivative, such as 2-amino-7H-purine, which is reacted with phenylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of (2-amino-7H-purin-8-yl)(phenyl)methanol may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-amino-7H-purin-8-yl)(phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(2-amino-7H-purin-8-yl)(phenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-amino-7H-purin-8-yl)(phenyl)methanol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. For example, it has been shown to inhibit certain enzymes involved in DNA synthesis, leading to potential anticancer effects. The compound’s structure allows it to interact with various pathways, making it a versatile molecule for research .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below highlights key structural differences between (2-amino-7H-purin-8-yl)(phenyl)methanol and related purine derivatives:

Compound Name (Reference) Substituents at Purine 8-Position Molecular Formula Key Functional Groups
(2-amino-7H-purin-8-yl)(phenyl)methanol Phenyl, hydroxymethyl C12H11N5O Aromatic ring, hydroxyl
3-[2-amino-6-(cyclohexylmethoxy)-7H-purin-8-yl]-2-methylphenol () Cyclohexylmethoxy, 2-methylphenol C19H23N5O2 Bulky cyclohexyl, phenolic -OH
6-amino-9-azetidin-3-yl-7-(4-phenoxyphenyl)-7,9-dihydro-8H-purin-8-one () Azetidinyl (4-membered amine ring) C23H21N5O3 Rigid amine ring, phenoxyphenyl
6-amino-9-[(3R)-1-(2-butynoyl)-3-pyrrolidinyl]-7-(4-phenoxyphenyl)-... () Pyrrolidinyl (5-membered amine ring) C26H24N6O3 Flexible amine ring, diaryl ether
8-hydroxyadenosine () Ribose (sugar moiety) C10H13N5O5 Nucleoside structure, 8-hydroxyl

Functional Implications of Substituents

  • Hydrophobic vs. In contrast, the cyclohexylmethoxy group in ’s compound increases steric bulk, which may reduce solubility but improve target binding specificity .
  • Hydrogen-Bonding Capacity: The hydroxymethyl (-CH2OH) group in the target compound acts as a hydrogen-bond donor, a feature absent in compounds with amino-substituted rings (e.g., azetidinyl or pyrrolidinyl groups in –6). This could influence interactions with polar enzyme active sites .
  • Rigidity vs. The target’s phenylmethanol group offers less rigidity but greater adaptability in binding .
  • Electron-Withdrawing Effects : Fluorinated analogs (e.g., ) leverage fluorine’s electron-withdrawing properties to enhance metabolic stability. The absence of fluorine in the target compound may result in faster hepatic clearance .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The hydroxymethyl group in the target compound improves aqueous solubility compared to purely hydrophobic substituents (e.g., cyclohexylmethoxy in ). However, it is less polar than the ribose moiety in 8-hydroxyadenosine (), which exhibits high solubility due to multiple hydroxyl groups .
  • Metabolic Stability: Compounds with cyclic amine substituents (e.g., azetidinyl, pyrrolidinyl) are often designed to resist cytochrome P450 oxidation, whereas the target’s phenylmethanol group may undergo phase II conjugation (e.g., glucuronidation) .

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